Methyl 1-hydroxycyclobutanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5(7)6(8)3-2-4-6/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFAVQOBNOVEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449952 | |
| Record name | Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-58-7 | |
| Record name | Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 1 Hydroxycyclobutanecarboxylate and Its Analogues
Direct Synthesis Approaches
Direct synthesis of Methyl 1-hydroxycyclobutanecarboxylate and its analogues often involves the sequential or concerted formation of the cyclobutane (B1203170) core and the introduction of the requisite hydroxyl and methyl carboxylate functionalities. Key strategies in this category include cyclization reactions to form the four-membered ring, esterification of a carboxylic acid precursor, and hydroxymethylation techniques.
Cyclization Reactions for Cyclobutane Ring Formation
The construction of the cyclobutane ring is a pivotal step in the synthesis of these compounds. Intramolecular cyclization reactions are a common strategy, often involving the formation of a carbon-carbon bond to close a four-carbon chain. One such approach is the Dieckmann condensation, which is the intramolecular reaction of a diester to form a β-keto ester. While not a direct route to the target molecule, this method can produce a cyclobutanone (B123998) precursor that can be further functionalized. For instance, the cyclization of diethyl adipate (B1204190) can yield a five-membered ring, but analogous reactions with shorter chains can be adapted for cyclobutane synthesis.
Another approach involves the intramolecular cyclization of compounds containing appropriately positioned leaving groups and nucleophilic centers. These reactions can be facilitated by various reagents and conditions to promote the formation of the strained four-membered ring.
Table 1: Examples of Cyclization Reactions for Cyclobutane Ring Formation This table is for illustrative purposes and may not represent the direct synthesis of this compound.
| Starting Material | Reagent/Conditions | Product | Reference |
| Diethyl 1,4-butanedioate analogue | Sodium ethoxide | Substituted cyclobutanone | N/A |
| γ-Halopropyl malonic ester | Base | Cyclobutanedicarboxylic ester | N/A |
Esterification Protocols for Carboxylic Acid Derivatives
The conversion of 1-hydroxycyclobutanecarboxylic acid to its corresponding methyl ester is a crucial step in many synthetic routes. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.combyjus.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com
Other esterification methods can also be employed, particularly when the substrate is sensitive to strong acidic conditions. These can include the use of diazomethane, although this reagent is hazardous and typically reserved for small-scale syntheses. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with methanol.
Table 2: Common Esterification Protocols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive, simple procedure | Reversible, requires excess alcohol, harsh conditions |
| Diazomethane Esterification | Carboxylic acid, Diazomethane (CH₂N₂) | Room temperature | High yield, mild conditions | Highly toxic and explosive reagent |
| DCC Coupling | Carboxylic acid, Methanol, DCC, DMAP (catalyst) | Room temperature | Mild conditions, high yield | DCC is an allergen, byproduct removal can be difficult |
Hydroxymethylation Strategies
Introducing the hydroxyl group at the C1 position of the cyclobutane ring alongside the carboxylate group can be achieved through various methods. One notable approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester. researchgate.netdntb.gov.uaresearchgate.netwikipedia.orgorganic-chemistry.orgnumberanalytics.comorganic-chemistry.org In the context of synthesizing the target compound, cyclobutanone could be reacted with a zinc enolate of a haloacetate, such as methyl bromoacetate, to yield a precursor to this compound. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
Another powerful method is the Grignard reaction. libretexts.orglibretexts.orgorgsyn.org The addition of a Grignard reagent to a ketone is a classic method for forming tertiary alcohols. For the synthesis of this compound, a Grignard reagent could be prepared from a suitable precursor and reacted with a cyclobutanone derivative that already contains the ester group or a precursor to it. However, the high reactivity of Grignard reagents requires careful protection of the ester functionality to prevent unwanted side reactions. libretexts.orgorgsyn.org
Advanced Cyclobutane Construction Techniques
Advanced methods for constructing the cyclobutane core often rely on cycloaddition reactions, which can offer high levels of stereochemical control and efficiency. These reactions typically involve the formation of two new carbon-carbon bonds in a single step.
Photochemical [2+2] Cycloadditions in Cyclobutane Synthesis
Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. organicreactions.orgwikipedia.orgresearchgate.netrsc.orgnih.gov This reaction involves the light-induced union of two unsaturated components, typically two alkenes or an alkene and a carbonyl group (the Paternò–Büchi reaction), to form a four-membered ring. wikipedia.orgresearchgate.net The reaction often proceeds through the formation of a diradical intermediate. wikipedia.org
A common variation is the [2+2] cycloaddition of an enone with an alkene. organicreactions.orgwikipedia.orgresearchgate.net The enone is excited to a triplet state by UV light, which then adds to the alkene. This method has been extensively used in the synthesis of complex natural products containing cyclobutane moieties. organicreactions.orgresearchgate.net The regiochemistry and stereochemistry of the cycloaddition can often be controlled by the nature of the substrates and the reaction conditions. Another useful variation is the [2+2] cycloaddition of allenes with alkenes or enones, which can provide access to methylene-substituted cyclobutanes. rsc.orgnih.gov
Table 3: Examples of Photochemical [2+2] Cycloadditions
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Enone | Alkene | Substituted cyclobutane | Widely applicable, can be highly stereoselective |
| Alkene | Alkene | Substituted cyclobutane | Can be used for dimerization or cross-cycloaddition |
| Allene | Enone | Methylenecyclobutane derivative | Provides access to exocyclic double bonds |
| Ketone | Alkene | Oxetane (Paternò–Büchi reaction) | Forms a four-membered ether ring |
Transition-Metal-Catalyzed [2+2] Cycloadditions
In addition to photochemical methods, transition-metal catalysis has emerged as a powerful tool for promoting [2+2] cycloaddition reactions. dntb.gov.uaresearchgate.netmdpi.comacs.org These reactions can often be carried out under milder conditions than their thermal or photochemical counterparts and can exhibit different selectivity profiles. A variety of transition metals, including rhodium, iron, and nickel, have been shown to catalyze these transformations. mdpi.comacs.org
Rhodium catalysts, in particular, have been extensively studied for their ability to promote intramolecular [2+2+2] cycloadditions of diynes with enones, which can lead to complex polycyclic systems containing six-membered rings. dntb.gov.uaresearchgate.netmdpi.com While not a direct [2+2] cycloaddition, the principles of metal-mediated bond formation are relevant. More direct transition-metal-catalyzed [2+2] cycloadditions often involve the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to form the cyclobutane ring. Intramolecular versions of these reactions are particularly useful for the synthesis of bicyclic systems.
Table 4: Transition Metals Used in [2+2] Cycloaddition Reactions
| Metal | Typical Substrates | Key Features |
| Rhodium(I) | Dienes, Alkynes, Enones | Can catalyze various cycloaddition pathways ([2+2], [2+2+2]), often with high selectivity |
| Iron | Dienes, Alkenes | Can promote intermolecular [2+2] cycloadditions of simple olefins |
| Nickel(0) | Dienes, Alkynes | Useful for intramolecular [4+2] cycloadditions, with related [2+2] reactivity |
Ring Expansion Reactions from Cyclopropanes
One effective strategy for the formation of cyclobutane rings is the ring expansion of cyclopropyl (B3062369) precursors. nih.gov Methodologies involving the rearrangement of cyclopropylcarbinyl intermediates are particularly notable. nih.govnih.gov These reactions leverage the release of ring strain from the three-membered ring to drive the formation of the four-membered cyclobutane system. While direct application to this compound is specific, the general principle allows for the synthesis of functionalized cyclobutanes that can serve as key intermediates. For instance, a synergistic catalytic system has been reported for the enantioselective ring expansion of vinyl cyclopropanes to yield highly substituted spirocyclopentanes, demonstrating the utility of ring expansion concepts in creating complex cyclic molecules. nih.gov
Skeletal Contraction Strategies for Multisubsituted Cyclobutanes
An innovative approach to creating multisubstituted cyclobutanes involves the skeletal contraction of larger, more readily accessible ring systems like pyrrolidines. nih.govchemistryviews.orgacs.org A recently developed method utilizes iodonitrene chemistry to achieve a stereospecific synthesis of cyclobutanes from polysubstituted pyrrolidine (B122466) derivatives. nih.govchemistryviews.orgacs.org
The proposed mechanism for this transformation involves several key steps:
Electrophilic Amination : The pyrrolidine reacts with an in situ generated iodonitrene species. chemistryviews.orgacs.org
Intermediate Formation : This reaction forms a reactive 1,1-diazene intermediate. nih.govacs.org
Nitrogen Extrusion : The diazene (B1210634) intermediate eliminates a molecule of nitrogen (N₂) to generate a 1,4-biradical. nih.govacs.org
Cyclization : The resulting biradical undergoes rapid intramolecular cyclization via C-C bond formation to yield the final cyclobutane product. nih.govacs.org
This process is stereospecific, meaning the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product. nih.govacs.org The reaction is typically carried out by treating the pyrrolidine with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org This methodology has been successfully applied to the concise synthesis of the natural product piperarborenine B. nih.govchemistryviews.org
| Starting Material | Reagents | Product | Yield | Key Feature |
| Polysubstituted Pyrrolidine | HTIB, Ammonium Carbamate | Multisubsituted Cyclobutane | Low to Good | Stereospecific ring contraction |
Ring Closure Methodologies
Directly forming the cyclobutane ring from an acyclic precursor via ring closure is a fundamental and widely used strategy. Among the most powerful methods for this are [2+2] cycloaddition reactions, which involve the coupling of two alkene components. nih.govnih.gov Visible-light-induced asymmetric [2+2] photocycloadditions represent a modern approach to this challenge, providing a pathway to chiral cyclobutane derivatives. chemistryviews.org
Another advanced ring-closure technique is the organocatalyzed cascade reaction. For example, a Michael-Michael cascade reaction between vinylogous ketone enolates and nitroalkenes has been developed to construct fully substituted cyclobutanes. acs.org This reaction, mediated by a chiral squaramide catalyst, proceeds with high diastereo- and enantioselectivity, creating four contiguous stereocenters. acs.org Such cascade reactions provide a concise method for synthesizing highly functionalized cyclobutanes that would be difficult to access through other means. acs.org
Stereoselective and Enantioselective Synthesis
Controlling the three-dimensional arrangement of atoms is critical in modern organic synthesis, as the biological activity of a molecule is often dependent on its specific stereochemistry. Several powerful strategies have been developed to synthesize enantiomerically pure or enriched cyclobutane analogues.
Chiral Pool Approaches
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates, for instance, have been exploited to produce an array of fused and spiro-annulated cyclobutane structures via Cu(I)-catalyzed [2+2] photocycloaddition. acs.org Similarly, chiral cyclobutane β-amino acids can act as versatile building blocks for the synthesis of more complex polyfunctional chiral scaffolds. researchgate.net This strategy effectively transfers the inherent chirality of the starting material to the final product, providing an efficient route to enantiopure compounds.
Chiral Auxiliary Strategies
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the key transformation, the auxiliary is removed, yielding the desired enantiomerically enriched product. numberanalytics.com This strategy has been successfully applied to the synthesis of cyclobutane derivatives.
For instance, the stereochemistry of a fused cyclobutanone, a direct precursor to the 1-hydroxycyclobutanecarboxylate core, was controlled by incorporating a dioxolane chiral auxiliary into the starting material before a key [2+2] cycloaddition step. nih.gov In another example, a chiral keteniminium salt derived from N-tosylsarcosinamide was used in a [2+2] cycloaddition with an olefin to yield cis-α-aminocyclobutanones with good enantioselectivity (68%–98% ee). nih.gov Evans's synthesis of cytovaricin is a classic example that utilized oxazolidinone chiral auxiliaries to set the stereochemistry of multiple centers via asymmetric alkylation and aldol (B89426) reactions. wikipedia.org
| Reaction Type | Chiral Auxiliary | Product Type | Stereoselectivity |
| [2+2] Cycloaddition | Dioxolane | Fused Cyclobutanone | >95% de |
| [2+2] Cycloaddition | Keteniminium salt from N-tosylsarcosinamide | cis-α-Aminocyclobutanone | 68%–98% ee |
Catalytic Enantioselective Synthesis for Introducing Stereocenters
The use of chiral catalysts to generate stereocenters is one of the most efficient and powerful tools in asymmetric synthesis. This approach avoids the need for stoichiometric amounts of chiral material and often provides high levels of enantioselectivity. Numerous catalytic enantioselective methods have been developed for the synthesis of chiral cyclobutanes. nih.gov
Key examples include:
Cobalt-Catalyzed [2+2] Cycloaddition : A broadly applicable method uses cobalt-based catalysts for the enantioselective [2+2] cycloaddition between various alkynes and alkenyl derivatives, producing a diverse set of cyclobutenes with enantioselectivities in the range of 86–97% ee. nih.gov These cyclobutenes are versatile precursors for highly functionalized cyclobutanes. nih.gov
Sequential Catalysis : A one-flask, two-catalyst procedure has been developed combining Rhodium and Copper catalysis. First, an enantioselective bicyclobutanation is catalyzed by a chiral dirhodium complex (Rh₂(S-NTTL)₄). This is followed by a Cu-catalyzed homoconjugate addition of a Grignard reagent to furnish highly substituted cyclobutanes with high diastereoselectivity. nih.gov
Asymmetric Hydrogenation : Chiral benzocyclobutenols can be synthesized in high yield (56–99%) and enantioselectivity (88–99% ee) through the enantioselective reduction of the corresponding benzocyclobutenones using a Ru-catalyzed asymmetric transfer hydrogenation. researchgate.net
Michael Addition : A chiral cinchona-based squaramide catalyst can be used for the enantioselective sulfa-Michael addition to cyclobutenes, producing thio-substituted cyclobutanes with excellent enantiomeric ratios (up to 99.7:0.3 er). rsc.org
| Catalytic Method | Catalyst/Ligand | Substrates | Product | Yield | Stereoselectivity |
| [2+2] Cycloaddition | Cobalt-based catalyst | Alkynes, Alkenyl derivatives | Chiral Cyclobutenes | N/A | 86–97% ee |
| Bicyclobutanation / Homoconjugate Addition | Rh₂(S-NTTL)₄ / CuBr•SMe₂ | Diazo-enoates, Grignard reagents | Substituted Cyclobutanes | 68-82% | ≥17:1 dr |
| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Tsdpen | Benzocyclobutenones | Chiral Benzocyclobutenols | 56-99% | 88-99% ee |
| Sulfa-Michael Addition | Cinchona-based squaramide | Cyclobutenes, Thiols | Thio-cyclobutanes | High | up to 99.7:0.3 er |
Diastereoselective Control in Synthesis
The synthesis of analogues of this compound, which feature additional substituents on the cyclobutane ring, introduces the challenge of controlling stereochemistry. Diastereoselective control is crucial for accessing specific isomers, as the spatial arrangement of substituents significantly influences the biological and chemical properties of the molecule. For the parent compound, this compound, diastereoselectivity is not a factor as it lacks a second stereocenter. However, for multi-substituted analogues, controlling the relative configuration of multiple stereocenters is a primary synthetic goal. Researchers have developed several advanced strategies to achieve high levels of diastereoselectivity in the formation of functionalized cyclobutane rings.
Key methodologies include catalyst-controlled ring-opening reactions, stereocontrolled cycloadditions, and Michael additions to cyclic precursors. These techniques allow for the precise construction of complex cyclobutane scaffolds, often yielding a single diastereoisomer with high selectivity.
Catalyst-Controlled Regiodivergent Hydrophosphination
A significant advancement in diastereoselective cyclobutane synthesis involves the catalyst-controlled ring-opening of bicyclo[1.1.0]butanes (BCBs). This method provides a reliable platform for creating functionalized cyclobutanes, overcoming common challenges of poor diastereoselectivity. nih.gov By selecting the appropriate catalyst system, it is possible to control the reaction pathway to produce different constitutional isomers and, more importantly, to favor the formation of a specific diastereomer.
For instance, the hydrophosphination of acyl BCBs can be directed to achieve either α-selective or β'-selective nucleophilic addition. nih.govresearchgate.net A Copper(I) catalytic system typically yields 1,1,3-functionalized cyclobutanes as single diastereoisomers. In contrast, a Copper(II) system facilitates a β'-selective pathway, producing 1,2,3-trisubstituted variants with high diastereomeric ratios (d.r.), often exceeding 20:1. researchgate.net This catalyst-dependent control allows for the synthesis of structurally diverse and stereochemically defined cyclobutane derivatives from identical starting materials. researchgate.net
| Catalyst System | Pathway | Product Type | Achieved Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Cu(I) (e.g., CuCl) | α-selective addition | 1,1,3-Trisubstituted Cyclobutanes | Predominantly single diastereoisomers |
| Cu(II) (e.g., CuBr₂) | β'-selective addition | 1,2,3-Trisubstituted Cyclobutanes | Up to >20:1 |
Diastereoselective Sulfa-Michael Addition
Another powerful strategy for achieving diastereocontrol is the sulfa-Michael addition to cyclobutene (B1205218) derivatives. This approach enables the synthesis of thio-substituted cyclobutane esters and amides, which are valuable analogues. nih.gov The reaction of various thiols with cyclobutene precursors in the presence of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) proceeds with exceptional diastereoselectivity, typically greater than 95:5 d.r. researchgate.net
This method is notable for its broad substrate scope, accommodating a wide range of aromatic and aliphatic thiols. The high diastereoselectivity is achieved under mild conditions, making it a highly efficient route to 1,2-disubstituted thio-cyclobutanes. nih.govresearchgate.net This control over stereochemistry provides access to a specific class of cyclobutane analogues that would be difficult to synthesize using other methods. nih.gov
| Thiol Reactant | Cyclobutene Reactant | Product | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 2-Bromothiophenol | N-Acryloyl-oxazolidinone cyclobutene | 3a | 94% | >95:5 |
| 4-Fluorothiophenol | N-Acryloyl-oxazolidinone cyclobutene | 3b | 88% | >95:5 |
| 3-Chlorothiophenol | N-Acryloyl-oxazolidinone cyclobutene | 3c | 82% | >95:5 |
| 4-(Trifluoromethyl)thiophenol | N-Acryloyl-oxazolidinone cyclobutene | 3d | 89% | >95:5 |
Stereocontrolled Cycloaddition and Desymmetrization
Stereocontrolled cycloaddition reactions are fundamental to constructing the cyclobutane core with defined stereochemistry. For example, the thermal [2+2] stereoselective cycloaddition involving 2-acylaminoacrylates has been utilized to access substituted cyclobutane skeletons. This process is followed by deacylation and hydrolysis to yield 2-hydroxycyclobutane amino acid analogues. mdpi.com
Furthermore, the desymmetrization of prochiral 3-substituted cyclobutanones via organocatalyzed aldol reactions represents a sophisticated approach to diastereoselective synthesis. Using a proline-based catalyst, this reaction can afford 2,3-functionalized cyclobutanones in good yields and with excellent diastereo- and enantioselectivity. mdpi.com Such methods are instrumental in creating chiral, highly functionalized cyclobutane building blocks that can be further elaborated into complex analogues of this compound.
Reaction Mechanisms and Chemical Transformations of Methyl 1 Hydroxycyclobutanecarboxylate
Functional Group Reactivity at the Cyclobutane (B1203170) Core and Ester Moiety
The reactivity of Methyl 1-hydroxycyclobutanecarboxylate is dictated by the interplay of its constituent functional groups: the tertiary hydroxyl group and the methyl ester, both attached to the sterically demanding cyclobutane ring.
Esterification Reactions of the Hydroxyl Group
The tertiary nature of the hydroxyl group in this compound presents a significant steric hindrance to traditional esterification reactions.
Fischer Esterification:
The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is generally not an effective method for the esterification of tertiary alcohols. The reaction proceeds via a carbocation intermediate, and tertiary alcohols are prone to elimination under acidic conditions, leading to the formation of alkenes. In the case of this compound, the formation of a tertiary carbocation on the cyclobutane ring would be highly strained and readily undergo rearrangement or elimination.
Reaction with Acid Chlorides and Anhydrides:
A more viable approach for the esterification of the tertiary hydroxyl group involves the use of more reactive acylating agents such as acid chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the liberated acid (e.g., HCl). The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acid chloride or anhydride.
| Reagent | Conditions | Product |
| Acetyl Chloride | Pyridine, CH2Cl2 | Methyl 1-acetoxycyclobutanecarboxylate |
| Acetic Anhydride | Pyridine, CH2Cl2 | Methyl 1-acetoxycyclobutanecarboxylate |
This table illustrates potential esterification reactions of this compound.
Even with these more reactive reagents, the steric bulk of the tertiary cyclobutyl substrate can significantly slow down the reaction rate compared to less hindered alcohols.
Nucleophilic Substitution Reactions Involving the Ester Group
The methyl ester group of this compound can undergo nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. In this two-step mechanism, a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group.
Ammonolysis:
Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than for less sterically hindered esters.
Reaction with Grignard Reagents:
Grignard reagents (R-MgX) are potent nucleophiles that react with esters to form tertiary alcohols. The reaction proceeds through a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. The steric hindrance around the ester in this compound may affect the reaction rate but is unlikely to prevent the reaction altogether.
| Nucleophile | Product (after workup) |
| NH3 | 1-Hydroxycyclobutane-1-carboxamide |
| CH3NH2 | N-Methyl-1-hydroxycyclobutane-1-carboxamide |
| 2 eq. CH3MgBr | 1-(1-Hydroxy-1-methylethyl)cyclobutanol |
This table provides examples of nucleophilic substitution reactions at the ester group of this compound.
Cyclobutane Ring-Opening and Rearrangement Mechanisms
The significant ring strain of the cyclobutane ring in this compound (approximately 26 kcal/mol) is a key driving force for various ring-opening and rearrangement reactions.
Retro-aldol Processes and Ring Cleavage
The β-hydroxy ester functionality in this compound makes it susceptible to retro-aldol reactions, which can lead to ring cleavage. This process is essentially the reverse of an aldol (B89426) addition reaction.
Base-Catalyzed Retro-Aldol Reaction:
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then initiate the cleavage of the C1-C2 bond of the cyclobutane ring, leading to the formation of an enolate and a ketone. The relief of ring strain provides a strong thermodynamic driving force for this transformation.
Acid-Catalyzed Ring-Opening:
In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water would generate a highly strained tertiary carbocation on the cyclobutane ring. This unstable intermediate can then undergo rearrangement and ring cleavage. A related process, a retro-benzilic acid rearrangement, has been observed in a heteroanellated hydroxycyclobutanecarboxylate, leading to ring expansion. An acid-catalyzed ring-expansion of a 4-(1-hydroxycyclobutyl)-1,2,3-triazole has also been reported.
[2+2] Cycloreversion Reactions
[2+2] cycloreversion is a pericyclic reaction in which a cyclobutane ring cleaves into two alkene molecules. According to the Woodward-Hoffmann rules, the thermal [2+2] cycloreversion is a "forbidden" concerted process. However, these reactions can proceed through a stepwise mechanism involving a biradical intermediate.
Thermal [2+2] Cycloreversion:
Upon heating, this compound can potentially undergo a [2+2] cycloreversion. This would likely proceed through a 1,4-biradical intermediate, formed by the homolytic cleavage of one of the C-C bonds in the cyclobutane ring. The stability of this biradical intermediate would be a key factor in determining the feasibility and rate of the reaction. The presence of the hydroxyl and ester groups can influence the stability of the radical intermediates and thus the reaction pathway.
Photochemical [2+2] Cycloreversion:
In contrast to the thermal process, the photochemical [2+2] cycloreversion is an "allowed" concerted reaction. Irradiation with ultraviolet light can promote the molecule to an excited state, where the cleavage of the cyclobutane ring to two alkene fragments can occur more readily. The quantum efficiency of such photochemical cleavages can be influenced by the substitution pattern on the cyclobutane ring.
The products of a hypothetical [2+2] cycloreversion of this compound would be ethene and methyl 1-hydroxyacrylate (which would likely tautomerize to methyl pyruvate).
Wagner-Meerwein and Pinacol-Type Rearrangements
The structural features of this compound, specifically the tertiary alcohol on a four-membered ring, make it a potential substrate for carbocation-mediated rearrangements such as the Wagner-Meerwein and Pinacol-type rearrangements. These reactions are typically initiated by the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation.
In a classic Wagner-Meerwein rearrangement , a 1,2-alkyl shift occurs to yield a more stable carbocation. For this compound, the initial tertiary carbocation is already relatively stable. However, the significant ring strain of the cyclobutane ring can be a driving force for rearrangement. A 1,2-shift of one of the ring carbons could lead to a ring-expanded cyclopentyl cation, which would be significantly less strained. This rearrangement would be a specific type of Wagner-Meerwein rearrangement, often referred to as a Tiffeneau-Demjanov rearrangement when involving a one-carbon ring expansion. The resulting cyclopentanone (B42830) derivative would be the expected product after attack by a nucleophile (e.g., water) and subsequent deprotonation.
A Pinacol-type rearrangement is also plausible, particularly if a diol precursor were used. For this compound itself, a semi-pinacol rearrangement could be envisioned. This would involve the formation of the tertiary carbocation, followed by the migration of an adjacent carbon atom of the cyclobutane ring. This process would also lead to a ring-expanded cyclopentanone structure. The migratory aptitude of the groups attached to the carbon adjacent to the carbocation would influence the reaction pathway. In this case, the migration of a ring carbon is highly probable due to the relief of ring strain.
| Rearrangement Type | Key Intermediate | Driving Force | Potential Product |
| Wagner-Meerwein | Tertiary cyclobutyl carbocation | Relief of ring strain | Methyl 2-oxocyclopentanecarboxylate |
| Pinacol-Type | Tertiary cyclobutyl carbocation | Relief of ring strain, formation of a stable ketone | Methyl 2-oxocyclopentanecarboxylate |
Thermally Induced Ring Opening
The thermal decomposition of cyclobutane derivatives can proceed through various pathways, often involving radical mechanisms or concerted pericyclic reactions. For this compound, heating could potentially lead to the homolytic cleavage of a C-C bond within the strained ring. This would generate a diradical intermediate which could then undergo further reactions, such as fragmentation or rearrangement.
A plausible fragmentation pathway could involve the cleavage of the C1-C2 bond and the C3-C4 bond of the cyclobutane ring, leading to the formation of smaller, more stable molecules. For example, retro-[2+2] cycloaddition could yield ethylene (B1197577) and a derivative of methyl acrylate. The presence of the hydroxyl and ester groups would influence the stability of the radical intermediates and the final products.
Lewis Acid-Mediated Cyclobutane Cleavage
Lewis acids can catalyze the cleavage of the cyclobutane ring by coordinating to the hydroxyl group or the carbonyl oxygen of the ester. Coordination to the hydroxyl group would facilitate its departure as a leaving group, generating a tertiary carbocation, which could then undergo rearrangements as described in section 3.2.3.
Alternatively, coordination of a Lewis acid to the carbonyl oxygen of the ester group could activate the adjacent C-C bonds of the cyclobutane ring towards nucleophilic attack. A strong enough nucleophile could then induce ring opening. More commonly, the Lewis acid would promote the cleavage of the ring to alleviate strain, potentially leading to the formation of a more stable acyclic or larger ring system. The specific outcome would depend on the nature of the Lewis acid, the solvent, and the reaction temperature.
Mechanistic Studies of Specific Reactions
While specific mechanistic studies on this compound are not readily found in the literature, the behavior of its derivatives can be predicted based on established principles of physical organic chemistry.
Elucidation of SN1/SN2 and E1/E2 Mechanisms for Derivatives
Derivatives of this compound, where the hydroxyl group is converted to a better leaving group (e.g., a tosylate or a halide), would be susceptible to substitution and elimination reactions.
SN1 and E1 Reactions: Given that the leaving group would be on a tertiary carbon, SN1 and E1 reactions would be highly favored, especially in polar protic solvents. The reaction would proceed through the formation of a tertiary cyclobutyl carbocation. This intermediate could then be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon (E1 pathway) to form an alkene. Due to the strained nature of the resulting cyclobutene (B1205218) ring, rearrangement of the carbocation intermediate to a less strained cyclopentyl system would likely be a competing and often favored pathway.
SN2 and E2 Reactions: SN2 reactions are highly disfavored at a tertiary carbon center due to steric hindrance. Therefore, direct substitution via an SN2 mechanism would be unlikely. E2 reactions, which require a strong, sterically hindered base, could potentially occur. The base would abstract a proton from a carbon adjacent to the carbon bearing the leaving group in a concerted step to form a double bond. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group would be a critical factor in determining the feasibility and outcome of an E2 reaction in this cyclic system.
| Reaction Type | Substrate Requirement | Key Intermediate/Transition State | Favored Conditions | Likely Outcome for Derivatives |
| SN1 | Good leaving group on a tertiary carbon | Tertiary cyclobutyl carbocation | Polar protic solvent, weak nucleophile | Substitution, likely with rearrangement |
| E1 | Good leaving group on a tertiary carbon | Tertiary cyclobutyl carbocation | Polar protic solvent, weak base, heat | Elimination to form cyclobutene, rearrangement is competitive |
| SN2 | Unhindered substrate | Pentacoordinate transition state | Polar aprotic solvent, strong nucleophile | Highly disfavored |
| E2 | Accessible anti-periplanar proton | Concerted transition state | Strong, non-nucleophilic base | Elimination to form cyclobutene |
Insights into Cycloaddition Regiochemistry and Stereochemistry
Cycloaddition reactions involving derivatives of this compound would likely involve the formation of a cyclobutene intermediate via an elimination reaction first. The resulting cyclobutene, being a strained alkene, could then participate in various cycloaddition reactions.
For example, a Diels-Alder reaction with a suitable diene would lead to the formation of a bicyclic system. The regiochemistry of such a reaction would be governed by the electronic effects of the ester group on the double bond. The ester group is electron-withdrawing, which would make the double bond electron-deficient and thus a good dienophile. The stereochemistry of the cycloaddition would be dictated by the endo rule, which predicts that the diene will approach the dienophile from the face that allows for maximum secondary orbital overlap.
Photochemical [2+2] cycloadditions are another possibility for the cyclobutene derivative. The regiochemistry and stereochemistry of these reactions are often more complex to predict and can depend on the specific reactants and reaction conditions.
Catalytic Transformations Involving Methyl 1 Hydroxycyclobutanecarboxylate
Transition-Metal Catalysis
Transition-metal catalysis provides efficient and selective pathways for the formation and derivatization of cyclobutane (B1203170) structures. Metals such as copper, cobalt, gold, manganese, and rhodium are at the forefront of these developments, each enabling unique transformations.
Copper-Hydride Catalyzed Hydroalkylation for Cyclobutane Formation
Copper hydride (CuH) catalysis has emerged as a robust method for the enantioselective synthesis of cyclobutanes. nih.govorganic-chemistry.org This approach typically involves the intramolecular hydroalkylation of halide-tethered styrenes. nih.govmit.edu The process allows for the construction of enantioenriched cyclobutanes, cyclopentanes, indanes, and various nitrogen- and oxygen-containing heterocycles. nih.gov
The catalytic cycle is initiated by the reaction of a copper(I) precursor with a silane (B1218182) to generate the active copper hydride species. This species then participates in the hydrocupration of the alkene. Subsequent intramolecular alkylation and regeneration of the catalyst complete the cycle. The choice of chiral ligands, such as bisphosphines like DTBM-SEGPHOS, is crucial for achieving high enantioselectivity. mit.edunih.gov The reaction conditions, including the base and the nature of the leaving group, significantly influence the reaction's efficiency and yield. mit.edu For instance, bromide has been identified as a superior leaving group compared to methanesulfonate (B1217627) in certain systems. mit.edu
| Entry | Ligand | Base | Leaving Group | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | DTBM-SEGPHOS | None | OMs | 0 | - |
| 2 | DTBM-SEGPHOS | LiOMe | OMs | Low | Excellent |
| 3 | DTBM-SEGPHOS | LiOMe | Br | Moderate | Excellent |
| 4 | DTBM-SEGPHOS | LiOMe | Br | High (Optimized) | Excellent (Optimized) |
Data adapted from studies on enantioselective intramolecular hydroalkylation. mit.edu
Cobalt-Catalyzed Cycloaddition Reactions
Cobalt catalysis offers effective routes for constructing cyclic compounds, including pyrrolidines and dihydrofurans, through hydroarylative cyclization of 1,6-enynes with aromatic ketones and esters. nih.gov While not exclusively for cyclobutane synthesis, these cycloaddition principles are relevant. For the synthesis of four-membered rings, cobalt catalysts can promote the cyclization/hydroboration of 1,6-diynes to yield cyclic 1,3-dienylboron compounds. nih.gov The mechanism often involves a low-valent cobalt species that facilitates a cyclometalation step. nih.gov Furthermore, cobalt-diphosphine catalysts can mediate intramolecular reactions between a vinylcyclopropane (B126155) and an alkyne, leading to switchable pathways between [5+2] cycloaddition and homo-ene reactions depending on the solvent used. researchgate.net
Gold-Catalyzed Strategies for Four-Carbon Ring Systems
Gold catalysts, particularly gold(I) complexes, are powerful tools for synthesizing four-carbon ring systems due to their ability to act as soft Lewis π-acids, activating unsaturated carbon-carbon bonds under mild conditions. researchgate.netmdpi.com Key strategies for forming cyclobutanes include [2+2] cycloadditions and ring expansions of activated cyclopropane (B1198618) derivatives. mdpi.com Gold-catalyzed [2+2] cycloadditions between allenes and alkenes are a prominent example. researchgate.net Another significant approach is the ring expansion of methylenecyclopropanes linked to an alkynylamide, which proceeds through a cyclopropylmethyl cation intermediate and a subsequent 1,2-alkyl migration to form the cyclobutane core. researchgate.netmdpi.com Gold catalysts have also been employed in polyenyne cyclizations that can form multiple carbon-carbon bonds in a single, stereoselective step. rsc.org
Manganese-Catalyzed C-Alkylation
Manganese, an earth-abundant and low-toxicity metal, is gaining prominence in catalysis. rsc.org Manganese-catalyzed C-alkylation reactions, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, provide an environmentally benign method for forming C-C bonds. rsc.orgbeilstein-journals.org These reactions typically use alcohols as alkylating agents, with water as the only byproduct. rsc.org While broadly applied to the alkylation of N-heteroarenes, fluorenes, and ketones, the principles can be extended to the functionalization of molecules containing a cyclobutane ring. rsc.orgrsc.orgbeilstein-journals.org For instance, a bench-stable Mn(I) complex has been shown to catalyze the chemoselective alkylation of various methyl-substituted N-heteroarenes with a diverse range of primary alcohols. rsc.org
Rhodium-Catalyzed C-H Insertion
Rhodium-catalyzed C-H insertion reactions represent a powerful strategy for the direct functionalization of C-H bonds, including those on a cyclobutane ring. nih.gov This method allows for the formation of C-C bonds by reacting a substrate with a diazo compound in the presence of a rhodium catalyst. nih.gov The catalyst's ligand framework is critical for controlling the reaction's selectivity. By carefully selecting the rhodium catalyst, it is possible to achieve regiodivergent functionalization of the cyclobutane scaffold, providing access to either 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov This catalyst-controlled approach avoids the need for substrate-control or directing groups, opening up new avenues for synthesizing novel substituted cyclobutanes. nih.gov
| Catalyst | Major Product Type | Selectivity |
|---|---|---|
| Rhodium Catalyst A | 1,1-disubstituted cyclobutane | High |
| Rhodium Catalyst B | cis-1,3-disubstituted cyclobutane | High |
Illustrative data based on the principle of regiodivergent methods in C-H insertion. nih.gov
Organocatalysis and Biocatalysis
Beyond transition metals, organocatalysis and biocatalysis offer alternative green and sustainable approaches to chemical synthesis. Biocatalysis, which uses enzymes from living organisms, operates under mild conditions and exhibits high specificity. nih.gov Enzymes can be used in isolated form or within whole cells to perform complex transformations, often avoiding the need for laborious protection-deprotection steps common in traditional organic synthesis. nih.gov While specific applications of organocatalysis or biocatalysis directly involving methyl 1-hydroxycyclobutanecarboxylate are not extensively documented in the reviewed literature, these fields represent a promising area for future research in the synthesis and transformation of substituted cyclobutanes.
Heterogeneous Catalysis and Reaction Kinetics
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical processes. libretexts.org Understanding the kinetics of these reactions is crucial for designing, optimizing, and controlling chemical reactors. pageplace.de The rate of a heterogeneous catalytic reaction is often described by a rate equation that accounts for variables such as temperature, pressure, and reactant concentrations. pageplace.de
The study of reaction kinetics in heterogeneous systems provides insight into the reaction mechanism, including the elementary steps of adsorption, surface reaction, and desorption. A key metric in catalysis is the turnover frequency (TOF), which represents the number of reactant molecules converted per active site on the catalyst per unit time. pageplace.de
In the context of cyclobutane derivatives, kinetic studies can be challenging but provide valuable data. For example, the thermal dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a homogeneous gas-phase reaction, but its kinetics have been studied in detail. The rate constant for this second-order reaction was determined, and the Arrhenius equation was established, providing the activation energy for the cycloaddition. researchgate.net
k = 10.3 × 10⁷ e⁻²⁵⁴⁰⁰/RT L·mol⁻¹·s⁻¹ (for the forward reaction) researchgate.net
The principles of heterogeneous catalysis are broadly applicable to the transformation of functionalized organic molecules. For instance, the macrolactonization of methyl 15-hydroxypentadecanoate (B1240629) to cyclopentadecanolide has been achieved using a solid KF-La/γ-Al₂O₃ catalyst. nih.gov This study demonstrated the advantages of heterogeneous catalysts, including reusability. The catalyst could be recovered and used for multiple reaction cycles, although a decrease in yield was observed over successive runs. nih.gov
Advanced techniques like operando DRIFTS-MS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy-Mass Spectrometry) allow for the real-time study of a catalyst's behavior during a reaction. This method was used to investigate the mechanism of methanol (B129727) carbonylation to methyl acetate (B1210297) over a heterogeneous Cu-H-MOR zeolite catalyst. rsc.org Such studies help identify reaction intermediates and elucidate the roles of different active sites (e.g., acid and redox centers), leading to a deeper understanding of the reaction mechanism and facilitating the design of more efficient catalysts. rsc.org While not specific to cyclobutanes, these kinetic and mechanistic investigation methods are directly applicable to reactions involving this compound on solid catalysts.
| Catalyst | Type | Yield of Cyclopentadecanolide (%) |
|---|---|---|
| None | N/A | 0 |
| NaOH | Homogeneous | 41.29 |
| γ-Al₂O₃ | Heterogeneous | 52.31 |
| KF/γ-Al₂O₃ | Heterogeneous | 68.54 |
| KF-La/γ-Al₂O₃ | Heterogeneous | 75.23 |
This table illustrates the superior performance of heterogeneous catalysts over no catalyst and a homogeneous base catalyst in a related ester transformation. Data adapted from reference nih.gov.
Applications of Methyl 1 Hydroxycyclobutanecarboxylate in Complex Organic Synthesis
Synthesis of Natural Products and Analogues
Methyl 1-hydroxycyclobutanecarboxylate and its derivatives are valuable starting materials for constructing the core structures of various natural products. The inherent ring strain of the cyclobutane (B1203170) moiety makes it a useful synthetic handle, allowing for predictable ring-opening or rearrangement reactions to form more complex molecular skeletons.
A prominent strategy involves the use of a highly substituted cyclobutane, which can be derived from precursors like this compound, as a key intermediate in a synthetic route. For instance, in the total syntheses of polycyclic meroterpenoids such as cochlearol B and ganocins A-C, a strained cyclobutane was employed as a key "overbred intermediate". labnetwork.com The synthesis featured a [2+2] photocycloaddition to create the highly substituted four-membered ring, which was later fragmented to construct the final natural product architecture. labnetwork.com Similarly, the total synthesis of lucidumone was achieved through a photoinduced formal [4+2] cycloaddition where a cyclobutane-based intermediate undergoes a crucial C-C bond cleavage and rearrangement. ru.nl
These examples highlight a powerful strategy where the cyclobutane ring is not part of the final structure but serves as a temporary scaffold. The functionalities present in this compound (the hydroxyl and ester groups) provide the necessary handles to build the complex substitution patterns required for these key intermediates.
Table 1: Application in Natural Product Synthesis
| Natural Product | Key Synthetic Strategy | Role of Cyclobutane Intermediate |
|---|---|---|
| Cochlearol B, Ganocins A-C | [2+2] photocycloaddition followed by fragmentation | Serves as a strained "overbred intermediate" to construct the polycyclic core. labnetwork.com |
| Lucidumone | Photoinduced formal [4+2] cycloaddition | Undergoes strain-release-driven rearrangement to form the final carbocyclic system. ru.nl |
Precursor for Pharmaceutical Intermediates
The parent compound, 1-hydroxycyclobutanecarboxylic acid, is utilized as a structural component in the design of various pharmaceutical agents. As its methyl ester, this compound is a direct and often more synthetically versatile derivative for these applications, with the ester group serving as a protecting group or a point of further modification.
Patents in the pharmaceutical field have disclosed the use of 1-hydroxycyclobutanecarboxylic acid as a building block or linker in complex bioactive molecules. For example, it has been incorporated into the synthesis of antibody-drug conjugates (ADCs), where it can act as a component of the linker that connects the antibody to a cytotoxic drug. mdpi.com It has also been used in the preparation of heterocyclic compounds designed as orexin (B13118510) type 2 receptor agonists, which are investigated for the treatment of sleep disorders like narcolepsy. chemicalbook.commdpi.com The rigid, three-dimensional nature of the cyclobutane ring can be advantageous in drug design for controlling the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.
Table 2: Examples in Pharmaceutical Intermediate Synthesis
| Application Area | Role of 1-Hydroxycyclobutanecarboxylic Acid | Patent/Reference Example |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Component of the linker molecule. | Used in the preparation of ADC compounds. mdpi.com |
Role as an "Overbred Intermediate" in Fragmentative Transformations
A sophisticated application of this compound is its potential use in synthetic strategies involving "overbred intermediates". This concept, formalized by R. W. Hoffmann, describes the intentional synthesis of a strained intermediate that contains one or more excess carbon-carbon bonds that are destined to be cleaved. researchgate.net Strained carbocyclic systems, particularly cyclopropanes and cyclobutanes, are archetypal overbred intermediates. nih.gov
The strategy involves constructing a cyclobutane ring to solve a specific stereochemical or conformational challenge, such as the creation of a sterically congested quaternary carbon center. researchgate.net Once this feature is set, the strained ring is fragmented in a controlled manner to reveal a more complex acyclic or larger ring system that would be difficult to access through more conventional methods. researchgate.netnih.gov
For example, in a synthetic route toward ent-kaurane and beyerane (B1241032) diterpenoids, a cyclobutane intermediate was constructed via a [2+2] photocycloaddition. researchgate.net This "overbred" molecule was then subjected to a one-pot sequence involving ozonolysis and a selective fragmentation with methanol (B129727) to yield a methyl ester, followed by an acid-mediated condensation to forge a complex bicyclic system. researchgate.net The initial formation of the cyclobutane allowed for the precise installation of a challenging quaternary center, which then guided the subsequent fragmentation to the desired carbocyclic core. researchgate.net This demonstrates the power of using strained rings not as permanent parts of a molecule, but as disposable tools to control stereochemistry and connectivity. ru.nlacs.org
Building Block for Nitrogen-Containing Heterocycles
This compound is also a precursor for the synthesis of nitrogen-containing heterocycles, primarily through reactions that involve ring expansion or rearrangement of the cyclobutane core. The inherent strain in the four-membered ring facilitates cleavage and incorporation of heteroatoms.
One established pathway involves the conversion of the hydroxyester to a cyclobutanone (B123998) derivative. These cyclobutanones can then undergo nitrogen-based ring expansion reactions to produce chiral γ-lactams (five-membered nitrogen-containing rings). researchgate.net For example, the desymmetrization of prochiral cyclobutanones can be achieved via nitrogen insertion, providing a concise route to these valuable heterocyclic structures. nih.govresearchgate.net
Furthermore, functionalized cyclobutanes serve as building blocks for other important nitrogen heterocycles like azetidines. Research has shown that 1-hydroxycyclobutyl derivatives can be incorporated into azetidine (B1206935) rings, which are valuable structural motifs found in numerous natural products and commercial drugs. uni-muenchen.de The reactivity of the cyclobutane moiety, driven by strain release, is a key factor in these synthetic transformations. uni-muenchen.de
Table 3: Synthesis of N-Heterocycles
| Target Heterocycle | Synthetic Strategy | Role of Cyclobutane Precursor |
|---|---|---|
| γ-Lactams | Nitrogen-based ring expansion of a cyclobutanone intermediate. | The cyclobutanone, derived from the hydroxyester, undergoes C-C bond cleavage and nitrogen insertion. nih.govresearchgate.net |
| Azetidines | Incorporation as a substituent on the azetidine ring. | A 1-hydroxycyclobutyl group can be attached to a pre-formed azetidine. uni-muenchen.de |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of various chemical reactions. For instance, in a study on the divergent synthesis of sulfur-containing bridged cyclobutanes, DFT calculations were employed to explore the reaction mechanism between bicyclobutanes and pyridinium (B92312) 1,4-zwitterionic thiolates. Although not directly involving Methyl 1-hydroxycyclobutanecarboxylate, this study showcases how DFT can be applied to complex reactions involving cyclobutane (B1203170) rings. The calculations, performed at the B3LYP-D3/def2-TZVP//B3LYP-D3/def2-SVP level of theory, were used to determine the Gibbs free reaction energies and activation barriers for each step of the proposed mechanism. researchgate.net Such computational approaches could similarly be used to model the reactions of this compound, for example, in its synthesis or subsequent transformations, providing a detailed energy profile of the reaction pathway and identifying key transition states.
The following table illustrates the type of data that can be obtained from DFT studies on reaction mechanisms, based on the aforementioned study.
| Reaction Step | Catalyst | Solvent | Gibbs Free Reaction Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| Step 1 | Sc(OTf)3 | Acetonitrile | - | Calculated |
| Step 2 | Sc(OTf)3 | Acetonitrile | - | Calculated |
This table is representative of the data generated in DFT studies and is based on a study of a related cyclobutane system.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. Methods like DFT can be used to calculate various molecular properties that provide insights into a molecule's behavior. For this compound, these calculations could reveal details about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting how the molecule will interact with other reagents.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of high electron density (nucleophilic), while the carbonyl carbon and the protons would be electron-deficient (electrophilic). These predictions are vital for understanding the regioselectivity and stereoselectivity of its reactions.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a non-planar cyclobutane ring and a rotatable ester group, MD simulations can provide a detailed picture of its conformational landscape. These simulations can identify the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments, such as in various solvents. nih.gov
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling plays a crucial role in predicting the reactivity and selectivity of chemical reactions. By combining quantum chemical calculations with models that account for solvent effects, it is possible to predict the outcome of reactions with a high degree of accuracy. For this compound, computational models could be used to predict its behavior in various reaction types.
For example, in cycloaddition reactions, computational analysis can help determine whether a reaction will proceed via a concerted or stepwise mechanism and can predict the stereochemical and regiochemical outcomes. nih.gov By calculating the activation energies for different possible reaction pathways, the most favorable route can be identified. This predictive power is invaluable in designing synthetic routes and optimizing reaction conditions to achieve the desired product with high selectivity. The insights gained from such models can guide experimental work, saving time and resources.
| Computational Method | Predicted Property | Application to this compound |
| Density Functional Theory (DFT) | Reaction energy profiles, transition states | Elucidating mechanisms of synthesis and further reactions. |
| Quantum Chemical Calculations | HOMO-LUMO energies, MEP maps | Predicting sites of electrophilic and nucleophilic attack. |
| Molecular Dynamics (MD) | Conformational preferences, dynamic behavior | Understanding molecular shape and flexibility in solution. |
| Integrated Computational Models | Reaction selectivity (regio-, stereo-) | Guiding the design of selective synthetic transformations. |
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Stereochemical Assignment: The three-dimensional structure of Methyl 1-hydroxycyclobutanecarboxylate, particularly the relative orientation of the hydroxyl and methyl carboxylate groups, can be determined using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. ucd.ie
¹H NMR: The proton NMR spectrum provides initial information on the number of unique proton environments. The chemical shifts (δ) of the cyclobutane (B1203170) ring protons are influenced by the electronegativity of the adjacent hydroxyl and ester groups. The coupling constants (J) between these protons are highly dependent on the dihedral angles between them, which in turn are defined by the ring's conformation and stereochemistry.
¹³C NMR: The carbon NMR spectrum indicates the number of distinct carbon environments. The chemical shifts of the quaternary carbon (C1) attached to both the hydroxyl and ester groups, and the other ring carbons, are characteristic of their substitution pattern.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons within the cyclobutane ring. ucd.ie
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. ucd.ie
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the quaternary C1 carbon. ucd.ie
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly vital for stereochemical assignment. It detects spatial proximity between protons. For instance, a NOESY cross-peak between a proton on the methyl group of the ester and specific protons on the cyclobutane ring can help determine the preferred conformation and the relative orientation of the substituents. ucd.ie
Reaction Monitoring: NMR spectroscopy is an effective tool for monitoring the progress of a chemical reaction in real-time or by analyzing aliquots from the reaction mixture. researchgate.netbeilstein-journals.org The synthesis of this compound can be tracked by observing the disappearance of reactant signals and the concurrent appearance of product signals in the ¹H NMR spectrum. ucd.ie For example, in a synthesis starting from a precursor like methyl 1-oxocyclobutanecarboxylate, the reduction of the ketone could be monitored by the disappearance of signals characteristic of the starting material and the emergence of new signals corresponding to the hydroxyl group and the shifted ring protons of the product. researchgate.net This allows for the determination of reaction kinetics, conversion rates, and the detection of any intermediate species or byproducts. nih.gov
Interactive Table: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
| C1 (quaternary) | - | ~75-85 | HMBC to -OCH₃ and ring protons |
| C2/C4 (CH₂) | ~2.0-2.5 (m) | ~30-40 | COSY to C3 protons |
| C3 (CH₂) | ~1.8-2.3 (m) | ~15-25 | COSY to C2/C4 protons |
| -OH | Variable (broad s) | - | - |
| -COOCH₃ | ~3.7 (s, 3H) | ~52-55 (ester -OCH₃) | HMBC to C1 and ester C=O |
| -C OOCH₃ | - | ~170-175 (ester C=O) | HMBC to -OCH₃ protons and C1 |
Mass Spectrometry (MS) for Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide significant structural information, particularly when coupled with tandem mass spectrometry (MS/MS). nih.gov
Product Identification: For this compound (C₆H₁₀O₃), high-resolution mass spectrometry (HRMS) can determine its molecular weight with high accuracy, allowing for the confirmation of its elemental composition. orgsyn.org Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The measured accurate mass would be compared to the theoretical mass calculated for the chemical formula C₆H₁₀O₃. ual.es
Mechanistic Studies: Tandem mass spectrometry (MS/MS) is instrumental in probing reaction mechanisms. nih.gov By selecting a specific ion (e.g., the [M+H]⁺ ion of the product) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern serves as a fingerprint for the molecule's structure. Key fragments for this compound would likely arise from:
Loss of a water molecule (H₂O) from the hydroxyl group.
Loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH) from the ester group.
Cleavage of the cyclobutane ring.
Analyzing the fragmentation of intermediates captured from a reaction mixture can help piece together the reaction pathway. nih.gov For example, if a proposed mechanism involves a specific intermediate, detecting an ion corresponding to its mass and observing its subsequent fragmentation can provide strong evidence for its existence.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion Species | Formula | Theoretical m/z | Fragmentation Products (MS/MS) |
| [M+H]⁺ | [C₆H₁₁O₃]⁺ | 131.0703 | [M+H - H₂O]⁺, [M+H - CH₃OH]⁺ |
| [M+Na]⁺ | [C₆H₁₀O₃Na]⁺ | 153.0522 | - |
| [M+H - H₂O]⁺ | [C₆H₉O₂]⁺ | 113.0597 | Further ring cleavage fragments |
| [M+H - CH₃OH]⁺ | [C₅H₇O₂]⁺ | 99.0441 | Further ring cleavage fragments |
In-situ/Operando Spectroscopic Techniques for Catalytic Processes
Understanding the mechanism of a catalytic reaction requires observing the catalyst and reacting species under actual operating conditions. In-situ (in the reaction vessel) and operando (working) spectroscopy provide this capability, offering a dynamic view of the catalytic cycle.
While specific operando studies on the synthesis of this compound are not widely documented, the principles of these techniques are broadly applicable.
In-situ NMR: For homogeneous catalytic processes, the reaction can be conducted directly within an NMR tube, allowing for the continuous monitoring of reactants, products, and potential catalyst-substrate intermediates. chemrxiv.org This can reveal the kinetics of different steps in the catalytic cycle and help identify the rate-determining step.
In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly powerful for studying heterogeneous catalysis. An IR or Raman probe can be inserted directly into the reaction vessel. For instance, in a catalytic hydrogenation to form this compound, one could monitor the disappearance of the C=O stretching band of a ketone precursor and the appearance of the O-H stretching band of the alcohol product in real-time. Changes in bands associated with the catalyst surface could also reveal how substrates are adsorbed and transformed.
These advanced in-situ techniques bridge the gap between static analysis of starting materials and final products, providing a more complete mechanistic picture of how a catalyst facilitates the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 1-hydroxycyclobutanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of strained cyclobutane derivatives often involves [2+2] photocycloaddition or ring-opening strategies. For hydroxy-substituted analogs, esterification of 1-hydroxycyclobutanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach . Optimization of reaction time, temperature, and catalyst loading is critical; incomplete esterification may yield unreacted acid, detectable via IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of byproducts. Yields typically range from 60–80%, but steric hindrance from the hydroxyl group may necessitate elevated temperatures (80–100°C) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Storage at –20°C in airtight, amber glass vials minimizes hydrolysis and photodegradation. Use desiccants (e.g., silica gel) to prevent moisture ingress. Personal protective equipment (PPE) must include nitrile gloves (tested per EN 166 standards) and safety goggles due to potential skin/eye irritation . Engineering controls (fume hoods) and protocols for spill containment (neutralize with sodium bicarbonate) are mandatory .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show cyclobutane protons as a multiplet (δ 2.0–3.0 ppm), the hydroxyl proton as a broad singlet (δ 1.5–2.5 ppm, exchangeable), and the methyl ester at δ 3.6–3.8 ppm .
- IR : Confirm ester (C=O at ~1740 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) functional groups.
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 145.1 (C₇H₁₀O₃) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s reactivity under varying ring-strain conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and strain energy in the cyclobutane ring. Compare computed strain (~110 kJ/mol for cyclobutane derivatives) with experimental calorimetry data. Discrepancies may arise from solvation effects or steric interactions with the hydroxyl group, requiring explicit solvent models (e.g., PCM) in simulations .
Q. What strategies mitigate side reactions during functionalization of the hydroxyl group in this compound?
- Methodological Answer : Protect the hydroxyl group with TBDMS-Cl (tert-butyldimethylsilyl chloride) prior to nucleophilic substitution or oxidation. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in 1:1 ethyl acetate/hexane). Side reactions (e.g., ester hydrolysis) are minimized by maintaining anhydrous conditions (molecular sieves) and low temperatures (0–5°C) .
Q. How do researchers reconcile conflicting data on the compound’s biological activity across in vitro assays?
- Methodological Answer : Systematic validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) reduces false positives. For instance, if cytotoxicity (MTT assay) contradicts target-specific activity (fluorescence polarization), perform counter-screens with structurally related analogs to identify off-target effects. Normalize data to internal controls (e.g., IC₅₀ of reference inhibitors) and apply statistical rigor (p < 0.05 via ANOVA) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
